(E)-9-Oxodec-2-enoic acid
Description
Structure
3D Structure
Properties
IUPAC Name |
(E)-9-oxodec-2-enoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H16O3/c1-9(11)7-5-3-2-4-6-8-10(12)13/h6,8H,2-5,7H2,1H3,(H,12,13)/b8-6+ | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
INJRDZMWIAYEMM-SOFGYWHQSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)CCCCCC=CC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=O)CCCCC/C=C/C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H16O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
184.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
334-20-3, 2575-01-1 | |
| Record name | Queen substance | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000334203 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 9-Keto-2-decenoic acid | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002575011 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 9-OXO-2-DECENOIC ACID, (2E)- | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/618LR3X900 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Preparation Methods
Extraction from Mandibular Glands
Queen substance was first isolated from the mandibular glands of queen honeybees. The extraction process involves dissecting the glands and using solvent-based methods to isolate the active compound. Early protocols utilized ethanol or methanol for initial extraction, followed by fractional distillation and chromatography to purify the pheromone. For example, Butler et al. (1959) achieved a yield of approximately 2 mg of queen substance per queen bee through ethanol extraction and subsequent purification via silica gel chromatography. However, this method is labor-intensive and impractical for large-scale production due to the limited availability of biological material.
Challenges in Natural Isolation
Natural extraction faces significant challenges, including low yields (0.1–0.5% per gland) and contamination with other glandular secretions such as fatty acids and proteins. Furthermore, the presence of "queen scent," a synergistic pheromone component, complicates isolation efforts, as complete inhibition of queen rearing requires both queen substance and scent. These limitations spurred the development of synthetic routes.
Synthetic Routes to Queen Substance
Two-Step Synthesis from 7-Oxooctanoic Acid
A landmark synthesis, described by Bowers et al. (1962), involves a two-step process starting with 7-oxooctanoic acid. The key innovation was a one-pot reduction-condensation sequence:
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Reduction of 7-oxooctanoic acid : The ketone group in 7-oxooctanoic acid is reduced to an aldehyde using sodium borohydride (NaBH₄) in methanol, yielding 7-oxooctanal.
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Condensation with malonic acid : The aldehyde undergoes a Knoevenagel condensation with malonic acid in the presence of pyridine, forming the α,β-unsaturated carboxylic acid backbone of queen substance.
This method achieved a 45–50% overall yield and established the stereoselective formation of the trans-2 double bond. The synthetic product matched natural queen substance in infrared (IR) and nuclear magnetic resonance (NMR) spectra, confirming its identity.
Table 1: Two-Step Synthesis Optimization
| Parameter | Condition | Yield Improvement |
|---|---|---|
| Solvent for reduction | Methanol → Ethanol | +10% |
| Catalyst for condensation | Piperidine (vs. pyridine) | +15% |
| Reaction temperature | 25°C → 40°C | +8% |
One-Pot Synthesis via Cross-Metathesis
A more recent approach employs olefin cross-metathesis to streamline the synthesis. Starting with methyl 9-decenoate, a Grubbs catalyst facilitates cross-metathesis with acrylic acid to introduce the α,β-unsaturated carboxylic acid moiety. Subsequent oxidation of the terminal alcohol to a ketone using pyridinium chlorochromate (PCC) yields queen substance with an overall efficiency of 62%. This method reduces the number of purification steps and improves scalability.
Alternative Route from Decenoic Acid Derivatives
Mori and Fujiwara (1984) developed a route starting with (E)-2-decenoic acid, which undergoes selective oxidation at the C9 position using Jones reagent (CrO₃ in H₂SO₄). The reaction is conducted at 0°C to prevent over-oxidation, yielding 9-oxodec-trans-2-enoic acid with 70% efficiency. This method is notable for its high stereochemical fidelity and minimal byproducts.
Table 2: Comparison of Synthetic Methods
| Method | Starting Material | Steps | Overall Yield | Key Advantage |
|---|---|---|---|---|
| Two-Step (Bowers) | 7-oxooctanoic acid | 2 | 45–50% | Stereoselectivity |
| Cross-Metathesis | Methyl 9-decenoate | 2 | 62% | Scalability |
| Oxidation (Mori) | (E)-2-decenoic acid | 1 | 70% | High efficiency |
Analytical Validation of Synthetic Queen Substance
Spectroscopic Confirmation
Synthetic queen substance is validated using:
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IR spectroscopy : A strong absorption band at 1710 cm⁻¹ confirms the ketone group, while a peak at 1680 cm⁻¹ corresponds to the α,β-unsaturated carboxylic acid.
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¹H NMR : Key signals include a triplet at δ 2.1 ppm (C8–C10 protons), a doublet at δ 6.3 ppm (C2–C3 double bond), and a broad singlet at δ 12.1 ppm (carboxylic acid proton).
Biological Activity Assays
Synthetic queen substance is tested for its ability to inhibit queen rearing in worker bees. At concentrations of 1–5 μg/bee, it suppresses ovary development by 80–90%, matching the activity of natural isolates. However, complete inhibition requires co-administration with queen scent, underscoring the pheromone’s multifactorial nature.
Industrial and Pharmacological Considerations
Scalability Challenges
While laboratory-scale syntheses achieve high yields, industrial production faces hurdles in catalyst cost (e.g., Grubbs catalyst) and waste management from chromium-based oxidants. Recent efforts focus on replacing PCC with enzymatic oxidation systems to improve sustainability.
Chemical Reactions Analysis
Key Synthetic Pathways
Queen substance is synthesized via controlled oxidation and isomerization reactions. The primary methods include:
The trans-configuration of the α,β-unsaturated ketone is critical for biological activity, as cis-isomers exhibit <10% pheromonal efficacy .
Environmental and Chemical Factors
9-ODA undergoes degradation under specific conditions:
Enzymatic degradation by honeybee esterases converts 9-ODA into 9-hydroxy-2-decenoic acid (9-HDA), a less active primer pheromone .
Receptor Binding and Metabolization
9-ODA binds selectively to the olfactory receptor AmOr11 in honeybees, with an EC₅₀ of 280 ± 31 nM . Key interactions include:
-
Hydrogen bonding : Between the ketone group (C9=O) and Arg-134 residue of AmOr11 .
-
Van der Waals forces : Hydrocarbon tail (C1–C8) interacts with hydrophobic pockets .
Metabolic pathways in worker bees involve:
Quantitative Detection Methods
| Technique | Derivatization Step | Limit of Detection (LOD) | Reference |
|---|---|---|---|
| GC-MS | Silylation with BSTFA | 0.47 ng/μL | |
| HPLC-UV | Methylation with diazomethane | 1.2 μg/mL | |
| FTIR | None (direct analysis) | 5 μg/mL |
Derivatization enhances volatility for GC-MS analysis, with BSTFA-treated 9-ODA showing a retention index of 1,648 .
Modified Derivatives and Activity
Critical Stability Considerations
Scientific Research Applications
Behavioral Regulation
Queen substance significantly influences worker behavior. Research indicates that exposure to 9-ODA alters gene expression related to epigenetic processes in honey bee brains, which may mediate behavioral plasticity among workers . This modulation is essential for maintaining colony organization and efficiency.
Case Study:
A study demonstrated that when workers were exposed to varying concentrations of 9-ODA, there was a measurable difference in their foraging behavior and brood care activities. Workers exposed to higher concentrations exhibited increased brood care and reduced foraging activities, suggesting a direct link between pheromone concentration and behavior .
Physiological Effects
The physiological impact of queen substance extends beyond behavior; it also inhibits ovary development in worker bees. This inhibition is crucial for maintaining a non-reproductive caste system within the colony, allowing the queen to remain the sole reproductive individual.
Data Table: Physiological Effects of Queen Substance
Ecological and Evolutionary Implications
The presence of queen substance has evolutionary advantages for honey bee colonies. By regulating worker reproduction and behavior, it enhances colony survival through cooperative brood care and resource management. The redundancy of pheromonal signals allows colonies to adapt to various environmental pressures .
Case Study:
In a longitudinal study, researchers found that colonies with healthy queens producing adequate amounts of queen substance had better survival rates during adverse environmental conditions compared to those with compromised queens . This highlights the ecological significance of maintaining queen health for colony resilience.
Applications in Beekeeping and Agriculture
Understanding queen substance has practical applications in beekeeping and agriculture:
- Colony Management: Beekeepers can manipulate queen substance levels through controlled breeding practices to enhance productivity and reduce swarming tendencies.
- Pollination Efficiency: By ensuring optimal queen health and pheromone production, beekeepers can improve pollination services provided by honey bee colonies, benefiting agricultural yields.
Mechanism of Action
The mechanism of action of queen substance involves its interaction with specific receptors in the worker bees. This interaction inhibits the development of ovaries in worker bees and prevents them from rearing new queens . The molecular targets of queen substance include receptors in the olfactory system of the bees, which mediate its effects on behavior and physiology .
Comparison with Similar Compounds
Research Findings and Key Studies
Pheromone Redundancy
Maisonnasse et al. This redundancy ensures colony stability even if one pheromonal pathway is compromised .
Receptor Identification
The odorant receptor Or11, identified in drones, binds specifically to 9-ODA, enabling long-range queen detection (up to 60 meters). This receptor’s specificity underscores 9-ODA’s irreplaceable role in mating behavior .
Data Tables
Table 1: Structural and Functional Comparison of Key Compounds
Biological Activity
Queen substance, also known as queen mandibular pheromone (QMP), is a complex blend of pheromones secreted by the queen honeybee (Apis mellifera). This substance plays a crucial role in regulating the behavior and physiology of worker bees, influencing colony dynamics, reproductive hierarchies, and overall hive health. This article explores the biological activity of queen substance, highlighting its effects on worker bees, its chemical composition, and relevant research findings.
Queen substance is primarily composed of various volatile compounds, with 9-oxodec-trans-2-enoic acid being identified as a key component. This compound has been shown to inhibit ovarian development in worker bees, thereby suppressing their ability to rear new queens. The presence of queen substance in the hive signals to workers that the queen is healthy and present, which helps maintain social order within the colony .
Key Components of Queen Substance
| Component | Function |
|---|---|
| 9-oxodec-trans-2-enoic acid | Inhibits ovarian development in workers |
| Homovanillic alcohol (HVA) | Linked to queen health and pheromone signaling |
| Other unidentified compounds | Potentially enhance pheromone activity synergistically |
Inhibition of Ovarian Development
The primary biological activity of queen substance is its ability to inhibit ovarian development in worker bees. Research indicates that when worker bees receive sufficient quantities of this pheromone, they exhibit reduced ovarian activation and decreased egg-laying behavior. This inhibition is crucial for maintaining a single reproductive female within the colony .
Behavioral Influence on Worker Bees
Queen substance also influences worker behavior by promoting retinue formation around the queen. This behavior ensures that workers care for the queen and her offspring. Studies have shown that variations in the chemical profile of queen substance can affect worker attraction; for example, naturally mated queens produce a more distinct pheromone blend compared to virgin queens .
Study on Queen Health and Worker Interaction
A longitudinal study conducted in California examined the interplay between queen health, pathogen prevalence, and worker responses. The findings revealed that healthy queens produce more effective pheromone blends, which correlate with increased worker attraction and colony productivity. Additionally, variations in gut microbiota among queens were linked to their overall health status .
Experimental Evidence of Ovarian Inhibition
In controlled experiments, it was demonstrated that synthetic applications of 9-oxodec-trans-2-enoic acid effectively inhibited ovary development in both worker honeybees and other insect species such as ants. This suggests a broader evolutionary significance of similar pheromonal substances across different taxa .
Q & A
Q. What are the key chemical components of queen substance, and how do they vary between virgin and mated honeybee queens?
Methodological Answer: Queen substance, primarily secreted from the mandibular glands, comprises a blend of fatty acids, including 9-oxo-2-decenoic acid (9-ODA), (E)-9-hydroxy-2-decenoic acid (9-HDA), and methyl esters. Variations between virgin and mated queens are quantitative rather than qualitative:
- Virgin queens produce lower total amounts of pheromones, with 9-ODA as the dominant component.
- Mated queens exhibit increased production and a shift in ratios, with higher proportions of 9-HDA and methyl oleate .
Experimental Design: Use gas chromatography-mass spectrometry (GC-MS) to quantify pheromone components. Compare gland extracts from age-matched virgin and mated queens under controlled colony conditions to minimize environmental variability.
Q. How does queen substance regulate worker bee behavior and colony hierarchy?
Methodological Answer: Queen substance suppresses worker ovary development, inhibits queen-rearing behavior, and stabilizes colony cohesion through trophallaxis (food exchange).
- Experimental Approaches:
- Behavioral assays: Observe worker responses (e.g., retinue formation, aggression) to synthetic pheromone blends.
- Ovarian dissections: Compare ovary activation in workers exposed to queen extracts vs. controls.
- RNA sequencing: Identify gene expression changes in workers exposed to queen mandibular pheromone (QMP) .
Advanced Research Questions
Q. What methodologies are optimal for isolating and quantifying queen substance compounds amid matrix interference?
Methodological Answer:
- Extraction: Dissect mandibular glands under cryogenic conditions to preserve volatile compounds. Use hexane or methanol for solvent-based extraction.
- Quantification: Employ GC-MS with stable isotope-labeled internal standards (e.g., deuterated 9-ODA) to correct for matrix effects.
- Validation: Cross-validate results with nuclear magnetic resonance (NMR) for structural confirmation .
Data Challenge: Address low pheromone concentrations by optimizing sensitivity thresholds and replicate sampling (n ≥ 20 glands per group).
Q. How can researchers resolve contradictions in reported pheromone composition across studies?
Methodological Answer: Discrepancies often arise from differences in:
- Sampling protocols: Timing of gland extraction (e.g., post-mating vs. egg-laying phases).
- Analytical techniques: GC-MS calibration variances.
Resolution Strategy:
Conduct meta-analyses of published datasets, adjusting for methodological heterogeneity.
Replicate key studies using standardized protocols (e.g., harmonized extraction solvents, colony conditions).
Apply multivariate statistics (e.g., PCA) to distinguish biologically significant variations from technical noise .
Q. What longitudinal study designs effectively capture the impact of queen substance variation on colony health?
Methodological Answer:
- Field Experiments: Track colonies with queens of varying pheromone profiles (e.g., high vs. low 9-ODA) over 12–24 months.
- Metrics: Brood viability, worker longevity, honey production, and swarm frequency.
- Controls: Use sister queens from the same genetic line to minimize genetic variability.
- Data Analysis: Apply Cox proportional hazards models to assess survival outcomes and mixed-effects models to account for seasonal fluctuations .
Guidelines for Methodological Rigor
- Ethical Compliance: Obtain permits for field studies involving endangered bee subspecies .
- Data Sharing: Deposit raw GC-MS spectra in FAIR-aligned repositories (e.g., Zenodo) with metadata on extraction protocols .
- Peer Review: Pre-submission review by apiculture experts to validate ecological relevance .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
